1-Amino-2-indanol

Catalog No.
S652475
CAS No.
74165-73-4
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-indanol

CAS Number

74165-73-4

Product Name

1-Amino-2-indanol

IUPAC Name

1-amino-2,3-dihydro-1H-inden-2-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2

InChI Key

HDXFCPZKMFTOLH-UHFFFAOYSA-N

SMILES

C1C(C(C2=CC=CC=C21)N)O

Synonyms

1-amino-2-indanol, aminoindanol

Canonical SMILES

C1CC(C2=CC=CC=C21)(N)O

As a Building Block for Pharmaceuticals

1-Amino-2-indanol is a crucial component of indinavir, a potent HIV protease inhibitor. [] Indinavir works by binding to and inhibiting the HIV protease enzyme, thereby preventing the virus from replicating within the host cells. [] This discovery significantly contributed to the development of effective antiretroviral therapy for HIV/AIDS.

Chiral Ligand in Asymmetric Synthesis

1-Amino-2-indanol, particularly its (1S,2R)-(-)-cis enantiomer, serves as a valuable chiral ligand in asymmetric synthesis. [] Chiral ligands play a crucial role in promoting the formation of specific stereoisomers in chemical reactions. The unique spatial arrangement of atoms in the (1S,2R)-(-)-cis-1-amino-2-indanol molecule allows it to selectively interact with starting materials, leading to the desired product with high enantioselectivity. [] This property makes it a valuable tool for synthesizing various optically pure compounds with potential applications in pharmaceuticals, agrochemicals, and other fields.

1-Amino-2-indanol is an organic compound with the molecular formula C9_9H11_{11}NO and a molecular weight of 149.19 g/mol. It exists in two stereoisomeric forms: (1R,2S)-(+)-cis-1-amino-2-indanol and (1S,2R)-(−)-cis-1-amino-2-indanol. This compound is characterized by a bicyclic structure that features both an amino group and a hydroxyl group attached to an indane framework, making it a unique member of the amino alcohol family. It typically appears as a solid at room temperature, with a melting point ranging from 116 °C to 120 °C, and is soluble in methanol .

  • 1-Amino-2-indanol itself does not have a well-defined mechanism of action in biological systems.
  • Its importance lies in its potential as a chiral ligand in asymmetric synthesis. Chiral ligands can influence the formation of new chiral molecules during a reaction, favoring one enantiomer over the other [, ].
  • Research on the safety and hazards of 1-Amino-2-indanol is limited due to its focus in specialized research settings.
  • As with many organic compounds, it is advisable to handle it with appropriate personal protective equipment in a well-ventilated environment, following standard laboratory safety protocols.
Due to its functional groups. Notably, it can act as a ligand in asymmetric catalysis, facilitating transfer hydrogenations of ketones. The compound's reactivity can be attributed to the presence of the amino and hydroxyl groups, which can undergo nucleophilic attacks or participate in condensation reactions

1-Amino-2-indanol finds applications in several fields:

  • Pharmaceutical Industry: It serves as a building block for synthesizing various pharmaceutical agents and is used in drug design due to its chiral nature.
  • Asymmetric Catalysis: Its role as a ligand in catalytic processes makes it valuable for producing enantiomerically pure compounds

    The biological activity of 1-amino-2-indanol has been explored in various contexts. It has shown potential as an effective ligand for asymmetric catalysis, particularly in the reduction of ketones to alcohols, which is significant in pharmaceutical synthesis . Additionally, some studies suggest that it may exhibit neuroprotective properties, although further research is needed to fully elucidate its pharmacological profile.

Several methods have been developed for synthesizing 1-amino-2-indanol:

  • Enantioselective Epoxidation: This method involves the preparation of an epoxide from indene followed by nucleophilic attack with ammonia to yield the amino alcohol.
  • Amidation Reaction: The compound can be synthesized through the amidation of indanol derivatives under specific conditions that facilitate cyclization

    Several compounds share structural similarities with 1-amino-2-indanol. Here are a few notable examples:

    Compound NameStructure TypeUnique Features
    1-Amino-2-propanolAmino alcoholSimpler structure; less steric hindrance
    1-Amino-2-butanolAmino alcoholLonger alkyl chain; different reactivity
    2-AminoindanolIndanol derivativeLacks hydroxyl group; different functionality
    IndolineBicyclic amineNo hydroxyl group; more basic nature

    The uniqueness of 1-amino-2-indanol lies in its specific stereochemistry and dual functional groups (amino and hydroxyl), which provide enhanced reactivity compared to simpler amino alcohols and derivatives.

1-Amino-2-indanol, a bicyclic β-amino alcohol with the molecular formula C₉H₁₁NO, was first synthesized in 1951 by Lutz and Wayland via ammonolysis of trans-2-bromoindan-1-ol. This initial racemic synthesis produced cis-1-amino-2-indanol through a multi-step process involving bromoindanol ammonolysis, amide formation, and oxazoline ring closure followed by hydrolysis. Early characterization revealed its distinct physical properties, including a melting point of 118–121°C and optical activity ([α]₂²/D +63° in chloroform for the (1R,2S) enantiomer). The compound's rigid indane scaffold, featuring adjacent amino and hydroxyl groups, established its potential as a chiral template.

Historical Development in Organic Chemistry

The 1980s–1990s marked transformative advances in enantioselective synthesis:

  • Heathcock's iodine isocyanate method (1980s): Enabled racemic synthesis via indene functionalization.
  • Biocatalytic approaches (1990s): Rhizopus oryzae-mediated hydrolysis achieved 98% enantiomeric excess (ee) in 2-hydroxyindanone intermediates.
  • Asymmetric epoxidation: Jacobsen's method using manganese-salen complexes provided enantiopure indene oxides for subsequent stereospecific amination.

A pivotal 1997 study demonstrated (1R,2S)-(+)-cis-1-amino-2-indanol's efficacy as a ligand in transfer hydrogenation, achieving >90% ee in ketone reductions. This catalyzed its adoption in asymmetric catalysis and pharmaceutical synthesis.

Significance in Contemporary Chemical Research

1-Amino-2-indanol remains critical in three domains:

  • Pharmaceutical intermediates: Key component of HIV protease inhibitors (e.g., indinavir).
  • Chiral ligands: Forms oxazaborolidine catalysts for asymmetric reductions.
  • Materials science: Modulates optical properties in photoelectron circular dichroism studies.

Recent methodologies emphasize sustainability, including C–H activation strategies and enzymatic resolutions.

Table 1: Synthetic Methods for 1-Amino-2-Indanol

MethodStarting MaterialKey StepYield (%)SelectivitySource
Lutz-Wayland (1951)trans-2-Bromoindan-1-olAmmonolysis & hydrolysis60Racemic
Heathcock (1980s)IndeneIodine isocyanate addition75Racemic
Biocatalytic (2000)2-AcetoxyindanoneRhizopus oryzae hydrolysis8298% ee
Asymmetric epoxidationIndene oxideJacobsen catalyst89>99% ee

Table 2: Physical Properties of Enantiomers

Property(1R,2S)-(+)-cis(1S,2R)-(−)-cisSource
Melting point (°C)118–121118–121
[α]₂²/D (c=0.2, CHCl₃)+63°−45° (c=1, MeOH)
Molecular weight149.19149.19

XLogP3

0.4

Dates

Modify: 2023-08-15

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